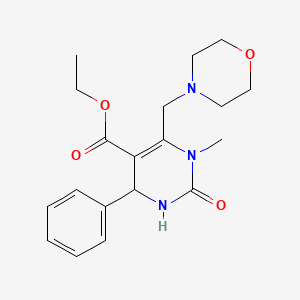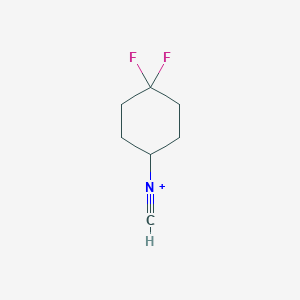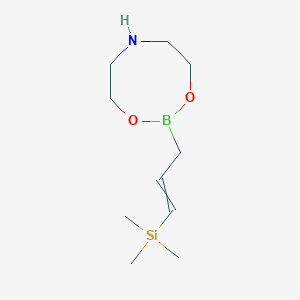
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane is a compound that features a unique combination of boron, oxygen, nitrogen, and silicon atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane typically involves the reaction of boronic acids with dialkanolamines. The process can be summarized as follows:
Reaction of Boronic Acids with Dialkanolamines: This step involves the formation of the dioxazaborocane ring by reacting boronic acids with dialkanolamines under controlled conditions.
Introduction of the Prop-1-enyl Group: The prop-1-enyl group can be introduced through a series of reactions involving alkenylation agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the silicon atom, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction may produce borohydrides.
Applications De Recherche Scientifique
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry:
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane involves its ability to interact with various molecular targets through its boron, oxygen, nitrogen, and silicon atoms. The compound can form coordination complexes with metal ions, participate in hydrogen bonding, and undergo nucleophilic and electrophilic reactions. These interactions enable the compound to exert its effects in different chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3,6,2-Dioxazaborocan-2-yl)cyclohexan-1-one
- 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
- 3-(1,3,6,2-Dioxazaborocan-2-yl)cyclohex-2-en-1-one
Uniqueness
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane is unique due to the presence of the prop-1-enyl and trimethylsilane groups, which confer distinct chemical properties and reactivity compared to other dioxazaborocane derivatives. These functional groups enhance its versatility in synthetic applications and its potential as a precursor for more complex molecules.
Propriétés
Formule moléculaire |
C10H22BNO2Si |
|---|---|
Poids moléculaire |
227.19 g/mol |
Nom IUPAC |
3-(1,3,6,2-dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane |
InChI |
InChI=1S/C10H22BNO2Si/c1-15(2,3)10-4-5-11-13-8-6-12-7-9-14-11/h4,10,12H,5-9H2,1-3H3 |
Clé InChI |
OIZDHLXQPPZNRT-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCNCCO1)CC=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


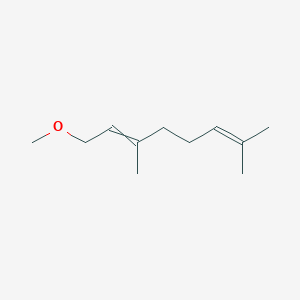
![2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12451034.png)
![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
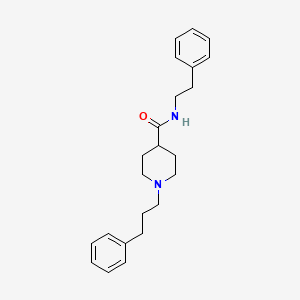
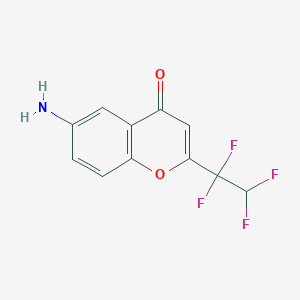
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)
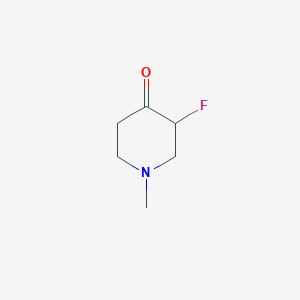
![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
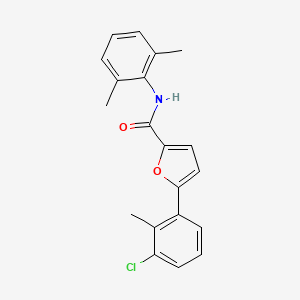
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine](/img/structure/B12451090.png)
